molecular formula C26H53NaO4S B15346909 Sodium hexacosyl sulphate CAS No. 71317-52-7

Sodium hexacosyl sulphate

Cat. No.: B15346909
CAS No.: 71317-52-7
M. Wt: 484.8 g/mol
InChI Key: APTYBPOYHBMIED-UHFFFAOYSA-M
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Description

Sodium hexacosyl sulphate (C₂₆H₅₃NaO₄S) is a long-chain alkyl sulfate with a molecular weight of 484.75 g/mol . It is also known as 1-hexacosanol hydrogen sulfate sodium salt and is supplied industrially by companies such as Jinan GuRuiTe Chemical Co., Ltd. . The compound features a linear 26-carbon alkyl chain attached to a sulfate group, which confers surfactant properties. Due to its extended hydrophobic chain, it is less water-soluble compared to shorter-chain alkyl sulfates, making it suitable for specialized applications such as lubricants, emulsifiers in viscous systems, or niche industrial processes .

Properties

CAS No.

71317-52-7

Molecular Formula

C26H53NaO4S

Molecular Weight

484.8 g/mol

IUPAC Name

sodium;hexacosyl sulfate

InChI

InChI=1S/C26H54O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

APTYBPOYHBMIED-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexacosyl sulfate can be synthesized through the sulfation of hexacosanol (a long-chain fatty alcohol) followed by neutralization with sodium hydroxide. The reaction typically involves heating hexacosanol with sulfur trioxide to form hexacosyl sulfate, which is then neutralized with sodium hydroxide to produce sodium hexacosyl sulfate.

Industrial Production Methods: In an industrial setting, the production of sodium hexacosyl sulfate involves large-scale sulfation reactors where hexacosanol is continuously fed and reacted with sulfur trioxide. The resulting hexacosyl sulfate is then neutralized with sodium hydroxide in a controlled environment to ensure the purity and quality of the final product.

Types of Reactions:

  • Oxidation: Sodium hexacosyl sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halides, amines.

Major Products Formed:

  • Oxidation: Hexacosyl sulfate derivatives, carboxylic acids.

  • Reduction: Alcohols, alkanes.

  • Substitution: Alkyl halides, amides.

Scientific Research Applications

Sodium hexacosyl sulfate is extensively used in scientific research due to its surfactant properties. It is employed in:

  • Chemistry: As a phase transfer catalyst and in organic synthesis.

  • Biology: In cell culture media to reduce surface tension and improve nutrient absorption.

  • Medicine: As an ingredient in pharmaceutical formulations to enhance drug delivery.

  • Industry: In detergents, cosmetics, and personal care products for its emulsifying and foaming properties.

Mechanism of Action

The mechanism by which sodium hexacosyl sulfate exerts its effects primarily involves its ability to reduce surface tension. It interacts with water molecules, disrupting hydrogen bonds and allowing for better wetting and spreading. This property makes it effective in various applications, such as detergents and emulsifiers.

Molecular Targets and Pathways Involved:

  • Surface Tension Reduction: Sodium hexacosyl sulfate targets the surface of liquids, reducing surface tension and improving the mixing of immiscible liquids.

  • Emulsification: It stabilizes emulsions by forming micelles that encapsulate oil droplets, preventing coalescence.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sodium hexacosyl sulphate with structurally related alkyl sulfates and sulfosuccinates, emphasizing molecular properties, applications, and research findings:

Compound Molecular Formula Molecular Weight (g/mol) Carbon Chain Length Key Applications Research Findings
This compound C₂₆H₅₃NaO₄S 484.75 C26 Industrial emulsifiers, lubricants, specialty surfactants Limited direct studies; inferred stability and low solubility due to long chain .
Sodium Tetradecyl Sulphate C₁₄H₂₉NaO₄S 316.43 C14 Sclerosant for varicose veins, vascular studies Effective in rat models for vascular occlusion; compared to ethanolamine oleate .
Sodium Hexadecyl Sulfate C₁₆H₃₃NaO₄S 344.49 C16 Biochemical research, detergent formulations Used in protein purification; higher foaming capacity than shorter chains .
Sodium Lauryl Sulphate C₁₂H₂₅NaO₄S 288.38 C12 Detergents, cosmetics, pharmaceuticals High water solubility; irritant to skin and eyes .
Sodium Hexyl Sulfate C₆H₁₃NaO₄S 204.21 C6 Laboratory reagents, niche emulsifiers Limited industrial use; higher solubility but weaker surfactant activity .
Dihexyl Sodium Sulfosuccinate C₁₆H₂₉NaO₇S 388.45 C6 (branched) Wetting agents, emulsifiers in pharmaceuticals Superior emulsification in non-polar solvents; lower toxicity than sulfates .

Key Observations:

Chain Length vs. Solubility: Longer chains (e.g., C26) exhibit reduced water solubility, limiting their use in aqueous systems but enhancing stability in non-polar environments . Shorter chains (C6–C16) are more water-soluble and widely used in consumer products like detergents .

Applications :

  • Medical Use : Sodium tetradecyl sulphate (C14) is a well-studied sclerosant, whereas this compound lacks direct medical research .
  • Industrial Use : this compound’s long chain makes it suitable for heavy-duty emulsification, contrasting with sodium lauryl sulphate’s (C12) role in personal care .

Toxicity :

  • Shorter-chain sulfates (e.g., C12) are associated with skin irritation, while longer chains may have milder profiles due to lower penetration .

Structural Analogues :

  • Sulfosuccinates (e.g., dihexyl sodium sulfosuccinate) differ in branching and functional groups, offering better biocompatibility in pharmaceuticals compared to linear sulfates .

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